Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core with various substituents, making it a versatile molecule for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions. This is followed by the substitution of the hydroxyl group by a chlorine atom using phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the kinase domain, the compound prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Another heterocyclic compound with similar structural features but different substituents.
5(4)-Aminopyrazoles: Used in the synthesis of pyrazolo-annulated pyridines, which share a similar core structure.
Uniqueness
Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclohexylamino group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C18H26N4O2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 4-(cyclohexylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H26N4O2/c1-4-22-17-14(11-19-22)16(21-13-9-7-6-8-10-13)15(12(3)20-17)18(23)24-5-2/h11,13H,4-10H2,1-3H3,(H,20,21) |
InChI Key |
VGFCSQZANPGTHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=C(C(=C2C=N1)NC3CCCCC3)C(=O)OCC)C |
Origin of Product |
United States |
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